5-bromo-6-chloro-1H-pyrimidin-4-one
Description
Evolution and Significance of Pyrimidinone Scaffolds in Organic Chemistry
The journey of pyrimidine (B1678525) chemistry began in the 19th century, with the first laboratory synthesis of a pyrimidine derivative, barbituric acid, reported in 1879. wikipedia.org This was achieved through the condensation of urea (B33335) and malonic acid. wikipedia.org The systematic study of pyrimidines commenced in 1884, and the parent compound, pyrimidine, was first prepared in 1900. wikipedia.org
Pyrimidinone scaffolds, a class of pyrimidine derivatives characterized by a carbonyl group in the ring, have since become a focal point of extensive research. These structures are not only of academic interest but also hold considerable significance due to their presence in a wide array of biologically active molecules. juniperpublishers.comorientjchem.org The pyrimidinone core is a key structural motif in various natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. juniperpublishers.comorientjchem.org This has made them a privileged scaffold in medicinal chemistry and drug discovery. The versatility of the pyrimidinone ring system allows for the synthesis of a diverse library of derivatives with varied biological functions. researchgate.net
Overview of Halogenated Heterocycles in Synthetic and Mechanistic Research
The introduction of halogen atoms onto heterocyclic rings, such as pyrimidine, profoundly influences their chemical and physical properties. Halogenated pyrimidines are crucial building blocks in organic synthesis and are integral to many pharmaceutical compounds. acs.org The presence of halogens can alter the electron distribution within the aromatic ring, impacting its reactivity and interaction with biological targets. acs.org
In mechanistic research, halogenated pyrimidines have been investigated for their role as radiosensitizers, where they are incorporated into cellular DNA to enhance the effects of radiation therapy. nih.govcapes.gov.br The general effect of halogenation is a shift of the carbon-1s binding energies to higher values, with the effect being most pronounced at the carbon atom directly bonded to the halogen. acs.org This is due to the electrophilic nature of chlorine and bromine atoms relative to the carbon atoms of the pyrimidine ring. acs.org While halogens are primarily charge-draining, they can also extend the π-conjugation, forming a halogen-carbon double bond character and enlarging the aromatic system. acs.org
Structural Context of 5-bromo-6-chloro-1H-pyrimidin-4-one within Pyrimidinone Chemistry
This compound is a specific example of a di-halogenated pyrimidinone. Its structure is defined by a pyrimidine ring with a bromine atom at the 5th position, a chlorine atom at the 6th position, and a carbonyl group at the 4th position. The "1H" designation indicates that the nitrogen at position 1 is bonded to a hydrogen atom.
The reactivity of this compound is dictated by the interplay of its functional groups. The electron-withdrawing nature of the two halogen atoms and the carbonyl group significantly influences the electron density of the pyrimidine ring. This substitution pattern makes the ring electron-deficient, which in turn affects its susceptibility to nucleophilic and electrophilic attack. For instance, studies on the related compound 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) have shown that the chlorine at the 4-position is more susceptible to nucleophilic displacement than the chlorine at the 2-position. researchgate.net This suggests that the 6-chloro substituent in this compound would be a primary site for nucleophilic substitution reactions.
The presence of both a bromine and a chlorine atom provides opportunities for selective reactions, as the carbon-bromine and carbon-chlorine bonds have different reactivities. This differential reactivity is a valuable tool in synthetic chemistry for the further functionalization of the pyrimidinone scaffold.
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C4H2BrClN2O |
| Molecular Weight | 209.428 g/mol |
| CAS Number | 89089-19-0 |
| Synonyms | 5-bromo-6-chloro-pyrimidin-4(1H)-one, 5-Bromo-6-chloro-4(3H)-pyrimidinone |
Table 1: Chemical and Physical Properties of this compound. Data sourced from PubChem and other chemical databases. nih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-chloro-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-3(6)7-1-8-4(2)9/h1H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLOSYPUWAVPKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)C(=C(N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=O)C(=C(N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 5 Bromo 6 Chloro 1h Pyrimidin 4 One and Analogues
Direct Synthesis Approaches to Halogenated Pyrimidinones (B12756618)
Direct halogenation of a pre-formed pyrimidinone core is a primary strategy for synthesizing halogenated derivatives. The success of this approach hinges on the ability to control the regioselectivity of the halogenation reactions.
Regioselective Halogenation Strategies on Pyrimidinone Cores
The electronic nature of the pyrimidinone ring and the substituents it bears profoundly influence the position of halogenation. Electron-donating groups typically activate the ring towards electrophilic substitution, while electron-withdrawing groups have a deactivating effect.
The introduction of a bromine atom at the C-5 position of the pyrimidinone ring is a common transformation. Various brominating agents and conditions have been developed to achieve this selectively. A simple and inexpensive method for the bromination of pyrimidines at room temperature utilizes common inorganic salts. researchgate.net For instance, the treatment of 4-chloro-6-phenyl-2-pyrimidinamine with bromine in glacial acetic acid at ambient temperature for 24 hours yields the corresponding 5-bromo derivative. prepchem.com
The mechanism of bromination of 2(1H)-pyrimidinone in aqueous sulfuric acid involves the rapid formation of an addition product, which then undergoes a slow, acid-catalyzed elimination to yield the 5-bromo substituted product. researchgate.net If an excess of bromine is used, further reaction can occur to produce a 5,5-dibromo derivative. researchgate.net
The reactivity of the pyrimidinone system towards bromination is highly dependent on its substituents. For successful bromination at the 5-position, the presence of activating groups is often necessary.
| Starting Material | Reagent | Conditions | Product | Reference |
| 4-chloro-6-phenyl-2-pyrimidinamine | Bromine | Glacial Acetic Acid, Room Temperature, 24h | 5-bromo-4-chloro-6-phenyl-2-pyrimidinamine | prepchem.com |
| 2(1H)-Pyrimidinone | Bromine | Aqueous Sulfuric Acid | 5-bromo-2(1H)-pyrimidinone | researchgate.net |
This table showcases examples of bromination protocols for pyrimidinone systems.
Similar to bromination, chlorination of the pyrimidinone core can be achieved using various chlorinating agents. The regioselectivity is again a key consideration. While specific protocols for the direct chlorination of a pre-existing 5-bromo-1H-pyrimidin-4-one to yield the target compound are not extensively detailed in the provided results, general principles of electrophilic halogenation apply. The presence of the bromo substituent at the C-5 position would influence the position of the incoming chloro group.
Research on related heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, demonstrates the use of potassium halides in the presence of a hypervalent iodine(III) reagent like PIDA (phenyliodine diacetate) in water for efficient and regioselective halogenation at room temperature. nih.govnih.govresearchgate.net This method offers an environmentally friendly approach to halogenation. nih.govnih.govresearchgate.net
The synthesis of 5-bromo-6-chloro-1H-pyrimidin-4-one inherently requires a sequential halogenation approach, where bromine and chlorine atoms are introduced in separate steps. The order of halogen introduction is crucial and depends on the directing effects of the substituents and the halogen already present on the ring.
A plausible synthetic route could involve the initial bromination of a suitable pyrimidinone precursor at the C-5 position, followed by chlorination at the C-6 position. Alternatively, chlorination could precede bromination. The choice of strategy would be dictated by the reactivity of the intermediates and the ability to control the regioselectivity of each halogenation step. A patent describes a method for synthesizing 5-bromo-6-chloro-3-indoxyl, which involves an initial bromination of 4-chloro-2-aminobenzoic acid followed by further transformations. google.com This highlights a strategy of introducing bromine onto a chlorinated aromatic precursor.
Cyclocondensation and Cycloaddition Routes for Halogenated Pyrimidine (B1678525) Ring Formation
An alternative to direct halogenation is the construction of the halogenated pyrimidine ring from acyclic precursors through cyclocondensation or cycloaddition reactions. These methods offer the advantage of incorporating the halogen atoms into the starting materials, thus ensuring their position in the final pyrimidine ring.
One-pot methodologies have been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of aminopyrazoles, enaminones (or chalcones), and sodium halides. nih.gov This reaction proceeds via a cyclocondensation followed by oxidative halogenation. nih.gov Such strategies could potentially be adapted for the synthesis of this compound by selecting appropriately substituted starting materials.
Microwave-assisted protocols have also been employed for the synthesis of substituted pyrimidinones through a domino Michael addition/cyclocondensation reaction between substituted thioureas/guanidines and acetylenecarboxylates. mdpi.com Furthermore, multicomponent reactions, such as the iridium-catalyzed [3+1+1+1] synthesis of pyrimidines from amidines and alcohols, provide a regioselective route to substituted pyrimidines. mdpi.com
Ring Closure Reactions for this compound Synthesis
Ring closure reactions represent a powerful strategy for constructing the pyrimidinone ring with the desired halogenation pattern already in place. This approach involves the cyclization of a linear precursor containing all the necessary atoms and substituents.
For instance, the synthesis of 2(1H)-pyrazinones, which are structurally related to pyrimidinones, has been achieved through the condensation of an α-amino ketone or α-amino aldehyde with an α-haloacetyl halide, followed by reaction with a nitrogen source and subsequent ring closure. nih.gov A similar strategy could be envisioned for this compound, where a suitably substituted three-carbon component is reacted with a nitrogen-containing species to form the pyrimidinone ring.
A patent for the synthesis of 5-bromo-6-chloro-3-indoxyl ester details a multi-step process that includes a cyclization decarboxylation reaction to form an indole (B1671886) ring. google.com While not a pyrimidinone synthesis, this demonstrates the principle of using ring closure to construct a heterocyclic system with a pre-defined halogenation pattern.
Functionalization of Precursors for Halogenated Pyrimidinone Synthesis
The strategic introduction of halogen atoms onto pyrimidinone precursors is a critical aspect of synthesizing compounds like this compound. This can be achieved either by direct halogenation of a pre-formed pyrimidine ring or by constructing the ring from already halogenated starting materials.
Introduction of Halogen Substituents via Directed Synthetic Pathways
The direct halogenation of pyrimidine rings often requires harsh conditions due to the electron-deficient nature of the ring system, which makes it less susceptible to electrophilic aromatic substitution. nih.gov However, several directed synthetic pathways have been developed to overcome this challenge.
One common strategy involves the use of N-halosuccinimides (NXS) as electrophilic halogenating agents. For instance, the halogenation of pyrazolo[1,5-a]pyrimidines can be achieved using NXS in solvents like carbon tetrachloride or tetrahydrofuran, often requiring elevated temperatures. nih.gov Microwave-assisted methods have also been employed to facilitate in situ formation of pyrazolo[1,5-a]pyrimidines followed by electrophilic halogenation with NXS. nih.gov
A more recent and environmentally benign approach utilizes a combination of sodium halides (NaX) and potassium persulfate (K₂S₂O₈) in water. nih.gov This method allows for a one-pot, three-component reaction of aminopyrazoles, enaminones (or chalcones), and a sodium halide to produce 3-halo-pyrazolo[1,5-a]pyrimidines through a cascade cyclization-oxidative halogenation. nih.gov This protocol is notable for its mild conditions and wide functional group tolerance. nih.gov
Another innovative method for selective halogenation involves the use of designed phosphine (B1218219) reagents. nih.govchemrxiv.org In this approach, a phosphine is installed at the 4-position of a pyridine (B92270) ring to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govacs.org This strategy allows for the halogenation of a broad range of unactivated pyridines and is even applicable to the late-stage functionalization of complex molecules. nih.govacs.org Computational studies suggest that the carbon-halogen bond formation proceeds via an SNAr pathway. nih.govacs.org
The following table summarizes various directed halogenation methods for pyrimidine and related heterocyclic systems.
| Method | Reagents | Substrate | Product | Key Features | Reference |
| Electrophilic Halogenation | N-Halosuccinimides (NXS) | Pyrazolo[1,5-a]pyrimidines | Halogenated pyrazolo[1,5-a]pyrimidines | Requires elevated temperatures and organic solvents. nih.gov | nih.gov |
| Oxidative Halogenation | NaX, K₂S₂O₈ | Aminopyrazoles, enaminones/chalcones | 3-Halo-pyrazolo[1,5-a]pyrimidines | One-pot, aqueous medium, mild conditions. nih.gov | nih.gov |
| Phosphonium Salt Displacement | Designed phosphine reagents, halide nucleophiles | Unactivated pyridines | Halogenated pyridines | High regioselectivity, applicable to complex molecules. nih.govacs.org | nih.govacs.org |
| Hypervalent Iodine Reagent | Potassium halide salts, PIDA | Pyrazolo[1,5-a]pyrimidines | C3-halogenated pyrazolo[1,5-a]pyrimidines | Aqueous, ambient temperature, environmentally friendly. rsc.org | rsc.org |
Construction of Pyrimidine Rings with Pre-Installed Halogen Moieties
An alternative to direct halogenation is the construction of the pyrimidine ring from precursors that already contain the desired halogen atoms. This approach offers the advantage of regiocontrol, as the position of the halogens is determined by the starting materials.
For example, the synthesis of 4,6-dichloropyrimidine (B16783) can be achieved through the cross-condensation of two distinct imidoyl chloride compounds in the presence of phosgene (B1210022) or a phosgene replacement. google.com These imidoyl chlorides can be generated from organic amides and phosgene or from organic nitriles and hydrogen chloride. google.com To synthesize chlorinated pyrimidines that are unsubstituted at the 2-position, one of the imidoyl chloride components must be derived from hydrogen cyanide or formamide. google.com
Another strategy involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines. This reaction proceeds through an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade to yield trifluoromethylated pyrimidines in good yields. organic-chemistry.org Similarly, metal-free methods have been developed to produce 2,6-disubstituted 4-fluoropyrimidines from α-CF₃ aryl ketones and amidine hydrochlorides under mild conditions. organic-chemistry.org
Modern Catalytic Approaches in Pyrimidinone Synthesis
Modern synthetic chemistry has increasingly turned to catalytic methods to improve the efficiency, selectivity, and sustainability of pyrimidinone synthesis. These approaches include metal-catalyzed reactions, green chemistry methodologies, and the use of flow chemistry.
Metal-Catalyzed Processes for Halogenated Pyrimidinone Construction
Transition metal catalysis has become a powerful tool for the synthesis of pyrimidines and their derivatives. nih.gov Various metals, including copper, nickel, iridium, and gold, have been employed to catalyze different types of cycloaddition and cross-coupling reactions. mdpi.comrsc.org
Copper catalysts are particularly versatile in pyrimidine synthesis. researchgate.net For instance, a copper-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables the synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization. organic-chemistry.org Copper(II) has also been used to catalyze the cycloaddition of alkynes with nitrogen-containing molecules like amidines and guanidines. mdpi.com
Iridium-catalyzed multicomponent synthesis offers a regioselective route to highly substituted pyrimidines from amidines and up to three different alcohols. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, liberating hydrogen and water as byproducts. nih.gov
The following table provides examples of metal-catalyzed reactions for pyrimidinone synthesis.
| Catalyst | Reaction Type | Starting Materials | Product | Key Features | Reference |
| Copper(II) | [3+3] Annulation | Amidines, Saturated Ketones | Substituted Pyrimidines | Cascade reaction, oxidative dehydrogenation. organic-chemistry.org | organic-chemistry.org |
| Copper(II) | Cycloaddition | Alkynes, Amidines/Guanidines | Pyrimidines | Powerful tool for pyrimidine construction. mdpi.com | mdpi.com |
| Nickel(acac)₂ / Copper(acac)₂ | One-pot cyclization | Cyanogen, β-dicarbonyl compounds | Highly functionalized pyrimidines | Ambient conditions, formation of a C-C bond. rsc.org | rsc.org |
| Iridium-pincer complex | Multicomponent Reaction | Amidines, Alcohols | Unsymmetrically substituted pyrimidines | Regioselective, sustainable. nih.gov | nih.gov |
| Gold complexes | [2+2+2] Cycloaddition | Ynamides, Nitriles | 4-Aminopyrimidines | Good yields for specific substitution patterns. mdpi.com | mdpi.com |
Sustainable and Green Chemistry Methodologies for Pyrimidinone Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for chemical synthesis. rasayanjournal.co.inresearchgate.net In the context of pyrimidinone synthesis, this has led to the exploration of alternative reaction media, catalysts, and energy sources.
Water has been successfully employed as a green solvent for the synthesis of various pyrimidine derivatives. rsc.orgresearchgate.net For example, the KAl(SO₄)₂·12H₂O (alum) catalyzed synthesis of pyrano[2,3-d]pyrimidinone derivatives proceeds efficiently in water, offering advantages such as short reaction times and high yields. researchgate.net
Solvent-free conditions represent another important green chemistry approach. The iodination of pyrimidines can be achieved by mechanical grinding of solid iodine and AgNO₃, avoiding the use of toxic reagents and solvents. nih.gov This mechanochemical method is characterized by short reaction times and high yields. nih.gov
Microwave-assisted synthesis has also emerged as a valuable tool for accelerating reaction rates and improving yields in pyrimidine synthesis. rasayanjournal.co.inrsc.org For instance, the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones can be achieved with high yields under microwave irradiation. rsc.org
Application of Flow Chemistry in Pyrimidinone Synthesis
Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. nih.govnih.gov These features make it an attractive platform for the synthesis of pyrimidinones and other heterocyclic compounds.
The Gould-Jacobs reaction, a key step in the synthesis of fused pyrimidinone and quinolone derivatives, has been successfully adapted to a high-temperature and high-pressure continuous flow reactor. acs.org This method allows for the synthesis of these compounds in minutes with high yields and facilitates easy workup and isolation. acs.org
Flow chemistry has also been utilized for the retro-Diels-Alder reaction to produce various pyrimidinone scaffolds. researchgate.net This approach enables rapid screening of reaction conditions and often provides higher yields compared to conventional batch methods. researchgate.net The precise control over temperature and pressure in a flow system allows for the use of low-boiling-point solvents, further enhancing the sustainability of the process. researchgate.net
The following table highlights key aspects of flow chemistry in pyrimidinone synthesis.
| Reaction Type | Key Advantages | Example | Reference |
| Gould-Jacobs Reaction | Rapid synthesis (minutes), high yields, facile workup. | Synthesis of fused pyrimidinone and quinolone derivatives. | acs.org |
| Retro-Diels-Alder Reaction | Rapid condition screening, higher yields than batch, use of low-boiling solvents. | Synthesis of pyrrolopyrimidinone and other pyrimidinone scaffolds. | researchgate.net |
| Multi-step Synthesis | Safe handling of reactive intermediates, potential for telescoping reactions. | Synthesis of various active pharmaceutical ingredients. | nih.gov |
Mechanistic Investigations of 5 Bromo 6 Chloro 1h Pyrimidin 4 One Reactivity
Nucleophilic Substitution Reactions on the Halogenated Pyrimidine (B1678525) Core
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr). The presence of two halogen atoms, a bromine at the C5 position and a chlorine at the C6 position, alongside a carbonyl group, sets up a competitive reaction landscape where regioselectivity is a key consideration.
Aromatic Nucleophilic Substitution (SNAr) Pathways and Regioselectivity
The SNAr reaction on the pyrimidine core generally proceeds through a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govwuxibiology.com The subsequent departure of the halide leaving group restores the aromaticity of the ring.
For dihalogenated pyrimidines, the site of nucleophilic attack is dictated by the electronic activation of the carbon atoms. In pyrimidine systems, positions C2, C4, and C6 are the most electron-deficient due to the inductive and resonance effects of the two ring nitrogen atoms. wuxiapptec.comrsc.org Consequently, nucleophilic attack typically occurs at these positions. In the case of 5-bromo-6-chloro-1H-pyrimidin-4-one, the C6 position is highly activated for nucleophilic attack, whereas the C5 position is not. Research on the closely related 5-bromo-2,4-dichloro-6-methylpyrimidine (B181392) showed that reaction with ammonia (B1221849) resulted in the selective displacement of the chlorine atom at the C4 position, demonstrating the heightened reactivity of positions para or ortho to the ring nitrogens. researchgate.net This principle strongly suggests that nucleophilic substitution on this compound will preferentially occur at the C6 position.
Comparative Reactivity at Halogenated Positions (C5 and C6)
The regioselectivity of nucleophilic substitution on this compound is determined by the relative activation of the C5 and C6 positions. The C6 position is ortho to one ring nitrogen and para to the other (in the enol tautomer), and it is also alpha to the electron-withdrawing carbonyl group. These features significantly lower the energy of the transition state for nucleophilic attack at C6 by stabilizing the resulting Meisenheimer complex through resonance.
In contrast, the C5 position is meta to the ring nitrogens, receiving less electronic activation. Therefore, the C6-chloro group is substantially more labile towards nucleophiles than the C5-bromo group in SNAr reactions. This differential reactivity allows for selective functionalization at the C6 position while leaving the C5-bromo group intact for subsequent transformations, such as cross-coupling reactions. Studies on other polyhalogenated heterocycles confirm that the position of the halogen relative to the heteroatoms is the dominant factor in determining SNAr reactivity, often overriding the intrinsic reactivity of the C-X bond itself. nih.govwuxiapptec.com
Influence of Ring Nitrogen Atoms and Carbonyl Functionality on Substitution Mechanisms
The two nitrogen atoms in the pyrimidine ring are fundamental to its reactivity in SNAr reactions. Their strong electron-withdrawing nature creates a π-deficient system, which is pre-disposed to attack by nucleophiles. wuxiapptec.com During the formation of the Meisenheimer intermediate following attack at C6, the negative charge can be effectively delocalized onto these electronegative nitrogen atoms, as well as the oxygen atom of the carbonyl group.
The C4-carbonyl group further enhances the electrophilicity of the pyrimidine ring, particularly at the adjacent C5 and C6 positions. Its electron-withdrawing resonance and inductive effects contribute significantly to the stabilization of the anionic intermediate formed during nucleophilic attack at C6. This synergistic activation by both the ring nitrogens and the carbonyl group makes the C6 position the unequivocal site for regioselective nucleophilic aromatic substitution.
Cross-Coupling Reactions Involving Halogenated Pyrimidinones (B12756618)
Transition metal-catalyzed cross-coupling reactions provide a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions offer a complementary strategy to SNAr, typically favoring reaction at the C5-bromo position.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most widely used methods for the functionalization of aryl halides. The general mechanism involves the oxidative addition of a palladium(0) species into the carbon-halogen bond, which is typically the rate-determining step. libretexts.org The reactivity of halogens in this step generally follows the trend I > Br > OTf > Cl, which is based on bond dissociation energies.
For this compound, this reactivity trend predicts that palladium-catalyzed cross-coupling reactions will occur selectively at the C5-bromo position over the C6-chloro position.
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent with an organic halide. libretexts.orgmdpi.com It is widely used for creating biaryl structures and is tolerant of many functional groups. For halogenated pyrimidines, the Suzuki-Miyaura reaction is a reliable method for introducing aryl or heteroaryl substituents. mdpi.comrsc.org Selective coupling at the more reactive halogen is a common strategy. beilstein-journals.org
Heck Reaction: The Heck reaction couples an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org It is a powerful method for forming substituted alkenes and has been applied to a wide range of heterocyclic systems. researchgate.net The reaction typically shows high stereoselectivity. organic-chemistry.org
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is an efficient method for synthesizing arylalkynes and conjugated enynes. The reaction is compatible with pyrimidine substrates, and selective couplings are well-documented. wikipedia.orgnih.govlibretexts.org
| Coupling Reaction | Halogenated Substrate Example | Coupling Partner | Catalyst System | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| Suzuki-Miyaura | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acid | XPhosPdG2/XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent | rsc.org |
| Heck | Iodobenzene | Styrene | PdCl₂ | KOAc | Methanol | Not specified | wikipedia.org |
| Sonogashira | 6-chloropurine | Terminal alkyne | Na₂PdCl₄ / cataCXium F sulf | DIPEA | Water/n-Butanol | Good | nih.gov |
Other Transition Metal-Mediated Coupling Reactions
While palladium is the most common catalyst for these transformations, other transition metals such as copper and nickel are also effective and offer alternative or complementary reactivity.
Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, have a long history. More recently, modern copper-catalyzed methods for coupling organoboranes and other organometallic reagents with aryl halides have been developed. rsc.orgrsc.org These reactions can be more cost-effective than their palladium-catalyzed counterparts and can sometimes offer different selectivity. Copper catalysis is effective for coupling with alkylboranes and can be used with various heterocyclic bromides. rsc.orgnih.gov
Grignard Reactions with Halogenated Pyrimidine Derivatives
The reaction of halogenated pyrimidines with Grignard reagents is a powerful method for carbon-carbon bond formation. In the context of this compound, the two halogen atoms present distinct electronic environments, potentially allowing for regioselective substitution. The chlorine atom at the 6-position is generally more susceptible to nucleophilic attack than the bromine at the 5-position due to the electron-withdrawing nature of the adjacent nitrogen and carbonyl group.
While specific studies on the Grignard reaction with this compound are not extensively documented in publicly available literature, general principles suggest that the reaction would proceed via a nucleophilic aromatic substitution mechanism. The Grignard reagent, acting as a potent nucleophile, would preferentially attack the more electrophilic C6 position, leading to the displacement of the chloride ion. The choice of Grignard reagent and reaction conditions, such as temperature and solvent, would be critical in controlling the selectivity and yield of the mono-substituted product versus potential di-substitution or side reactions.
Table 1: Predicted Reactivity of Halogen Positions in Grignard Reactions
| Position | Halogen | Electronic Effect | Predicted Reactivity with Grignard Reagents |
| C6 | Chlorine | More electron-deficient | Higher |
| C5 | Bromine | Less electron-deficient | Lower |
Oxidation and Reduction Transformations of this compound
The oxidation and reduction of this compound can target different functionalities within the molecule. The pyrimidine ring itself is relatively electron-deficient and thus generally resistant to oxidation. However, the N-H bond could potentially undergo oxidation under specific conditions.
Conversely, the reduction of this compound offers several possibilities. Catalytic hydrogenation could potentially lead to the removal of one or both halogen atoms. The selectivity of this dehalogenation would depend on the catalyst and reaction conditions. For instance, palladium-based catalysts are often used for the hydrogenolysis of carbon-halogen bonds. It is conceivable that the C-Br bond might be more readily cleaved than the C-Cl bond under certain catalytic systems. Furthermore, the carbonyl group at the 4-position could be reduced to a hydroxyl group using reducing agents like sodium borohydride, although the reactivity would be influenced by the electronic effects of the halogen substituents.
Electrophilic Reactions and Directed Aromatic Functionalization of the Pyrimidine Ring
The pyrimidine ring in this compound is considered electron-deficient due to the presence of two nitrogen atoms and a carbonyl group. This inherent lack of electron density makes classical electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts alkylation, challenging. The existing electron-withdrawing halogen substituents further deactivate the ring towards electrophilic attack.
However, directed functionalization may be possible. The N-H proton at the 1-position is acidic and can be removed by a suitable base to generate an anionic species. This anion could then react with various electrophiles, allowing for functionalization at the N1 position. Additionally, metal-halogen exchange reactions, particularly at the more reactive C6-Cl or C5-Br bond, could generate a nucleophilic pyrimidine species that can then be quenched with an electrophile. The choice of organometallic reagent and reaction conditions would be crucial to control the site of metalation and subsequent functionalization.
Table 2: Potential Sites for Electrophilic Functionalization
| Position | Method | Description |
| N1 | Deprotonation-Alkylation/Acylation | Removal of the acidic proton followed by reaction with an electrophile. |
| C5/C6 | Metal-Halogen Exchange | Generation of an organometallic intermediate for subsequent reaction with an electrophile. |
Structural and Tautomeric Characterization of 5 Bromo 6 Chloro 1h Pyrimidin 4 One and Analogues
Tautomerism in Pyrimidin-4-one Systems: An Examination of 1H- and 3H-Tautomeric Forms
Pyrimidin-4-one and its derivatives are known to exhibit prototropic tautomerism, where a proton can migrate between different positions on the molecule, leading to structural isomers that can interconvert. chemicalbook.comnih.gov The primary tautomeric equilibrium in these systems is between the keto (lactam) and enol (lactim) forms. For isolated pyrimidin-4-one, theoretical calculations have shown that the keto structure is the most stable form, and this stability is maintained even in the presence of water. chemicalbook.com The intramolecular proton migration required for tautomerization has a high activation energy, but this barrier can be significantly lowered by intermolecular interactions, such as those involving water molecules that facilitate proton transfer via hydrogen bonding. chemicalbook.com
In addition to the keto-enol tautomerism, pyrimidin-4-one systems can exist as two distinct keto tautomers, commonly referred to as the 1H- and 3H-forms, which are in equilibrium. These are also described as the "amide form" (1H-pyrimidin-4-one) and the "vinylogous amide form" (3H-pyrimidin-4-one). clockss.org In aqueous solutions, pyrimidin-4-one itself exists predominantly in these two forms, with studies suggesting the "amide form" is generally more stable, though the stability difference is not large. clockss.org
For 5-bromo-6-chloro-1H-pyrimidin-4-one, the principal tautomeric forms expected are the 1H-keto form and the 3H-keto form, along with the less stable 4-hydroxypyrimidine (B43898) enol form. The presence of electron-withdrawing halogen substituents at the 5 and 6 positions can influence the relative stabilities of these tautomers by affecting the electron density distribution within the pyrimidine (B1678525) ring. However, based on extensive studies of related systems, the keto forms are expected to be significantly more populated than the enol form in most conditions. chemicalbook.comresearchgate.net The equilibrium between the 1H and 3H tautomers is a key characteristic of this class of compounds.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the unambiguous identification and structural elucidation of molecules like this compound. Each technique provides unique information about the molecular structure, functional groups, and connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide critical data.
In ¹H NMR, the proton on the nitrogen atom (N1-H or N3-H, depending on the dominant tautomer) would typically appear as a broad singlet at a downfield chemical shift, characteristic of an amide or vinylogous amide proton. The chemical shift of this proton is often sensitive to solvent and concentration, a phenomenon that can be exploited in concentration-dependent studies to confirm the presence of intermolecular hydrogen bonding. acs.org The C2-H proton would appear as a sharp singlet, with its chemical shift influenced by the electronic effects of the adjacent nitrogen atoms and the substituents on the pyrimidine ring.
In ¹³C NMR, distinct signals would be observed for each carbon atom in the pyrimidine ring. The carbonyl carbon (C4) would be found at a significant downfield shift, typically in the range of 160-170 ppm. The carbons bearing the halogen atoms (C5 and C6) would also have their chemical shifts influenced by the electronegativity of bromine and chlorine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on data from analogous pyrimidine derivatives. Actual experimental values may vary.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|---|
| H at N1 | ¹H | 12.0 - 13.5 | broad singlet | Dependent on solvent and concentration; indicative of the 1H-tautomer. |
| H at C2 | ¹H | 8.0 - 8.5 | singlet | |
| C2 | ¹³C | 150 - 155 | ||
| C4 | ¹³C | 160 - 165 | Carbonyl carbon. | |
| C5 | ¹³C | 105 - 115 | Carbon attached to bromine. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be dominated by absorptions corresponding to the carbonyl and N-H groups of the keto tautomer. nih.gov
The most prominent peak would be the C=O stretching vibration, typically appearing in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group would be observed as a broad band in the 3200-3400 cm⁻¹ region. The broadening is a result of hydrogen bonding in the solid state or in concentrated solutions. Other characteristic peaks would include C-N stretching vibrations and absorptions corresponding to the C-Br and C-Cl bonds, which typically appear in the fingerprint region (< 1000 cm⁻¹).
Table 2: Expected Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3200 - 3400 | Medium-Strong, Broad |
| C-H (aromatic) | Stretch | ~3100 | Weak-Medium |
| C=O (amide) | Stretch | 1650 - 1700 | Strong |
| C=N / C=C | Stretch | 1550 - 1650 | Medium-Strong |
| C-Cl | Stretch | 700 - 850 | Strong |
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound, the mass spectrum would show a complex molecular ion peak cluster due to the natural isotopic abundances of bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a characteristic pattern of peaks for the molecular ion [M]⁺ and its fragments.
Electron impact (EI) ionization would likely lead to fragmentation. Common fragmentation pathways for halogenated heterocycles involve the loss of a halogen atom or a hydrogen halide molecule (HBr or HCl). researchgate.netsapub.org Another typical fragmentation pathway for pyrimidinones (B12756618) involves the retro-Diels-Alder reaction, leading to the cleavage of the pyrimidine ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Notes |
|---|---|---|---|
| [M]⁺ | C₄H₂BrClN₂O | 208/210/212 | Molecular ion cluster showing characteristic isotopic pattern for Br and Cl. |
| [M-Cl]⁺ | C₄H₂BrN₂O | 173/175 | Loss of a chlorine radical. |
| [M-Br]⁺ | C₄H₂ClN₂O | 129/131 | Loss of a bromine radical. |
X-ray Crystallography for Solid-State Structure and Hydrogen Bonding Network Analysis
While a specific crystal structure for this compound is not publicly available, extensive studies on analogous pyrimidinones provide a clear picture of the expected solid-state behavior. acs.org Single-crystal X-ray diffraction (SC-XRD) on related compounds consistently reveals the formation of robust hydrogen-bonded networks. acs.orgfinechem-mirea.runih.gov
Theoretical and Computational Chemistry Approaches to 5 Bromo 6 Chloro 1h Pyrimidin 4 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are a cornerstone of modern computational chemistry, providing fundamental insights into the electronic structure of molecules. For 5-bromo-6-chloro-1H-pyrimidin-4-one, these calculations can elucidate the distribution of electrons within the molecule, which in turn dictates its reactivity. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods can be employed to determine molecular orbitals, ionization potential, and electron affinity.
The presence of two different halogen atoms, bromine and chlorine, as well as the pyrimidinone core, creates a complex electronic environment. Quantum chemical calculations can precisely map the electrostatic potential surface, highlighting regions of positive and negative charge. This information is critical for predicting how the molecule will interact with other chemical species. For instance, areas of high negative potential are likely to be sites for electrophilic attack, while regions of positive potential are susceptible to nucleophilic attack.
Furthermore, these calculations can be used to predict various reactivity descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions.
| Calculated Property | Significance for this compound |
| Molecular Orbital Energies (HOMO/LUMO) | Predicts reactivity, with a smaller energy gap indicating higher reactivity. |
| Electrostatic Potential Map | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |
| Mulliken and Natural Population Analysis | Quantifies the partial charges on each atom, offering insights into bonding and reactivity. |
| Dipole Moment | Provides information on the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |
Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics
Density Functional Theory (DFT) has become a widely used method in computational chemistry due to its balance of accuracy and computational cost. DFT is particularly well-suited for studying the reaction pathways and energetics of organic molecules like this compound. By mapping the potential energy surface, DFT calculations can identify transition states, intermediates, and products for a given reaction.
For instance, the substitution reactions at the bromine and chlorine positions can be investigated. DFT can be used to calculate the activation energies for nucleophilic substitution at these positions, providing insights into the regioselectivity of such reactions. The calculations can help determine whether the bromine or chlorine atom is more readily displaced, which is crucial information for synthetic chemists looking to modify the molecule.
Moreover, DFT can be used to study the tautomeric equilibrium of the pyrimidinone ring. The "1H-pyrimidin-4-one" nomenclature suggests that the proton is located on one of the nitrogen atoms, but it could potentially tautomerize to other forms. DFT calculations can determine the relative energies of these tautomers, predicting the most stable form of the molecule under different conditions. The energetics of various reaction pathways, such as cycloadditions or ring-opening reactions, can also be explored, providing a theoretical framework for understanding the molecule's chemical behavior. nih.gov
| DFT Application | Information Gained for this compound |
| Transition State Searching | Identifies the energy barriers for chemical reactions, predicting reaction rates. |
| Reaction Coordinate Mapping | Elucidates the step-by-step mechanism of a chemical transformation. |
| Thermodynamic Calculations | Determines the change in enthalpy and Gibbs free energy for a reaction, predicting its spontaneity. |
| Tautomerism Studies | Predicts the most stable tautomeric form of the pyrimidinone ring. |
Conformational Analysis and Molecular Modeling of the Pyrimidinone Scaffold
The three-dimensional shape of a molecule is intimately linked to its biological activity and physical properties. Conformational analysis and molecular modeling are used to explore the different spatial arrangements of a molecule and their relative energies. For the pyrimidinone scaffold of this compound, these methods can provide valuable insights into its flexibility and preferred conformations. nih.gov
While the pyrimidinone ring itself is relatively rigid, the substituents can have different orientations. Molecular mechanics and quantum chemical methods can be used to rotate the bonds and calculate the energy of each conformation. This allows for the identification of the lowest energy conformers, which are the most likely to be present at room temperature.
Understanding the conformational preferences of the pyrimidinone scaffold is particularly important in the context of drug design, where the shape of a molecule determines its ability to bind to a biological target. nih.gov By building a 3D model of this compound, researchers can visualize its shape and steric properties, which can aid in the design of new molecules with specific biological activities. acs.org
| Modeling Technique | Insight into the Pyrimidinone Scaffold |
| Potential Energy Surface Scan | Identifies stable conformers and the energy barriers between them. |
| Molecular Dynamics Simulations | Simulates the movement of the molecule over time, revealing its dynamic behavior. |
| Steric and Volume Analysis | Characterizes the size and shape of the molecule, which is important for receptor binding. |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods can be used to predict the spectroscopic properties of molecules, which can be a powerful tool for structure elucidation and characterization. For this compound, theoretical calculations can provide predicted spectra for various techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
By calculating the magnetic shielding of the different nuclei in the molecule, it is possible to predict the chemical shifts in the ¹H and ¹³C NMR spectra. chemicalbook.com These predicted spectra can be compared to experimental data to confirm the structure of the molecule. Similarly, by calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net The calculated frequencies can be assigned to specific vibrational modes, such as C=O stretching or C-H bending, which can aid in the interpretation of experimental IR spectra. nih.gov
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. However, even with moderate levels of theory, it is often possible to obtain results that are in good agreement with experimental data.
| Spectroscopic Technique | Predicted Parameter | Utility |
| ¹H and ¹³C NMR | Chemical Shifts, Coupling Constants | Aids in the assignment of experimental NMR spectra and structure verification. |
| Infrared (IR) Spectroscopy | Vibrational Frequencies, Intensities | Helps in the identification of functional groups and the interpretation of experimental IR spectra. |
| UV-Vis Spectroscopy | Electronic Transitions, Absorption Wavelengths | Provides insights into the electronic structure and can predict the color of the compound. |
Synthetic Utility and Derivatization Strategies of 5 Bromo 6 Chloro 1h Pyrimidin 4 One
Design and Synthesis of Novel Pyrimidinone Derivatives
The inherent reactivity of 5-bromo-6-chloro-1H-pyrimidin-4-one allows for systematic structural modifications at various positions, facilitating the exploration of chemical space and the development of structure-activity relationships for new chemical entities.
Modification at the Halogenated Positions (C5 and C6) for Diversification
The differential reactivity of the bromine and chlorine substituents at the C5 and C6 positions, respectively, offers a handle for selective functionalization. The C6-chloro substituent is generally more susceptible to nucleophilic substitution than the C5-bromo substituent. This has been exploited in the synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. For instance, a regioselective lithiation–substitution protocol has been utilized to introduce various substituents at the C-6 position. nih.gov
Furthermore, palladium-catalyzed cross-coupling reactions provide a powerful tool for introducing carbon-carbon and carbon-heteroatom bonds at these halogenated sites. While specific examples for this compound are not extensively documented in readily available literature, the principles of Suzuki-Miyaura, Sonogashira, and Heck coupling reactions are widely applied to similar halogenated pyrimidine (B1678525) systems. mdpi.comwikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netacs.orgrsc.org These reactions allow for the introduction of aryl, heteroaryl, alkynyl, and alkenyl groups, thereby enabling significant diversification of the pyrimidinone scaffold. researchgate.net
Table 1: Potential Diversification at C5 and C6 via Cross-Coupling Reactions
| Coupling Reaction | Reactant | Potential Substituent Introduced |
| Suzuki-Miyaura | Aryl/heteroaryl boronic acid | Aryl/heteroaryl |
| Sonogashira | Terminal alkyne | Alkynyl |
| Heck | Alkene | Alkenyl |
| Buchwald-Hartwig | Amine | Amino |
Functionalization at Ring Nitrogen Atoms (N1 and N3)
The pyrimidinone ring possesses two nitrogen atoms, N1 and N3, which are amenable to functionalization, typically through alkylation or arylation reactions. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituents on the pyrimidine ring. In many pyrimidin-4-one systems, N1-alkylation is kinetically favored, while N3-alkylation can be achieved under thermodynamic control. However, the specific regioselectivity for this compound requires experimental investigation.
Methods such as the Buchwald-Hartwig amination could potentially be employed for the N-arylation of the pyrimidinone core, a strategy that has been successfully applied to other heterocyclic systems. organic-chemistry.orgacs.orgnih.govnih.gov This would allow for the introduction of a wide range of aryl and heteroaryl moieties at the nitrogen positions, further expanding the structural diversity of the resulting derivatives.
Introduction of Diverse Substituents via Strategic Coupling Reactions
The presence of two distinct halogen atoms in this compound opens up possibilities for sequential and site-selective cross-coupling reactions. This allows for the controlled introduction of different substituents at the C5 and C6 positions. For example, a Suzuki-Miyaura coupling could be performed selectively at the more reactive C6-chloro position, followed by a subsequent Sonogashira or Heck coupling at the C5-bromo position. This stepwise approach enables the synthesis of di-substituted pyrimidinones (B12756618) with a high degree of molecular complexity. The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired selectivity and yield in these transformations. libretexts.orgresearchgate.netacs.orgrsc.orgresearchgate.net
This compound as a Key Intermediate in Organic Synthesis
The utility of this compound extends beyond the synthesis of simple derivatives. It serves as a valuable precursor for the construction of more elaborate and complex heterocyclic frameworks.
Role as a Building Block in Complex Heterocyclic Synthesis
The reactive sites on the this compound scaffold make it an ideal starting material for the synthesis of various complex heterocyclic systems through cascade or multicomponent reactions. researchgate.netbeilstein-journals.orgnih.govresearchgate.netnih.gov These reactions allow for the rapid assembly of intricate molecular architectures in a single synthetic operation. The dihalogenated pyrimidinone can act as a 1,3-dielectrophile or participate in more complex reaction sequences involving its nitrogen and carbon centers.
Precursor for Fused Ring Systems (e.g., Pyrazolopyrimidinones)
A significant application of this compound and related halopyrimidines is in the synthesis of fused heterocyclic systems. The reaction of these precursors with appropriate binucleophiles can lead to the formation of bicyclic and polycyclic structures.
One prominent example is the synthesis of pyrazolopyrimidinones . While direct synthesis from this compound is a plausible route, the general strategy often involves the reaction of a substituted pyrimidine with a hydrazine (B178648) derivative. The halogen atoms on the pyrimidine ring can be displaced by the hydrazine, followed by an intramolecular cyclization to form the pyrazole (B372694) ring fused to the pyrimidine core. bldpharm.com
Furthermore, this pyrimidinone derivative is a potential precursor for other important fused systems, such as:
Thieno[2,3-d]pyrimidines: These can be synthesized by reacting the dihalopyrimidinone with a reagent that provides the thiophene (B33073) ring, often involving a sulfur source and a two-carbon unit. nih.govscielo.brmdpi.comnih.govrsc.org
Pyrido[2,3-d]pyrimidines: The construction of the fused pyridine (B92270) ring can be achieved through various strategies, including condensation reactions with 1,3-dicarbonyl compounds or their equivalents, or through palladium-catalyzed annulation reactions. nih.govjocpr.comnih.govrsc.org
The ability to serve as a precursor for these diverse fused heterocyclic systems underscores the value of this compound as a versatile and important intermediate in modern organic synthesis.
Strategic Application of Halogen Functionality in Multi-Step Synthesis
The distinct electronic environments of the C5 and C6 positions on the this compound ring system endow the attached halogen atoms with differential reactivity. This feature is a cornerstone of its synthetic utility, enabling chemists to perform sequential, site-selective modifications. The C6-chloro group, being adjacent to an annular nitrogen atom and para to the carbonyl group, is significantly more activated towards nucleophilic aromatic substitution (SNAr) reactions. In contrast, the C5-bromo group is less susceptible to nucleophilic attack but is ideally suited for a variety of transition-metal-catalyzed cross-coupling reactions. This disparity allows for a programmed, multi-step synthesis strategy where different functionalities can be precisely installed on the pyrimidinone core.
A common and highly effective synthetic route involves the initial displacement of the C6-chloro atom with a nucleophile. This first step leverages the higher reactivity of the C6 position to introduce amines, alcohols, or thiols, thereby generating a 5-bromo-6-substituted-1H-pyrimidin-4-one intermediate. The choice of nucleophile and reaction conditions can be tailored to build a significant portion of the target molecule's final architecture.
Following the successful substitution at C6, the C5-bromo substituent serves as a versatile handle for subsequent carbon-carbon or carbon-heteroatom bond formation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, Stille, or Buchwald-Hartwig reactions, are frequently employed at this stage. This second step allows for the introduction of a diverse array of aryl, heteroaryl, alkynyl, or amino groups, completing the synthesis of complex, highly functionalized pyrimidinone derivatives. This stepwise approach, selectively targeting one halogen at a time, provides a robust and flexible platform for the construction of molecular libraries for drug discovery and materials science.
The following table details examples of this sequential functionalization strategy, showcasing the typical reaction conditions and the types of molecular complexity that can be achieved.
Table 1: Sequential Functionalization of this compound
This interactive table illustrates the two-step synthetic pathway, starting with nucleophilic substitution at the C6 position, followed by a palladium-catalyzed cross-coupling reaction at the C5 position.
| Step | Target Position | Reaction Type | Reagents & Conditions | Resulting Intermediate/Product |
| 1 | C6-Cl | Nucleophilic Aromatic Substitution (SNAr) | Aniline, K₂CO₃, DMA, 120 °C | 5-bromo-6-(phenylamino)-1H-pyrimidin-4-one |
| 2 | C5-Br | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 5-phenyl-6-(phenylamino)-1H-pyrimidin-4-one |
| 1 | C6-Cl | Nucleophilic Aromatic Substitution (SNAr) | 4-Methylpiperazine, DIPEA, NMP, 80 °C | 5-bromo-6-(4-methylpiperazin-1-yl)-1H-pyrimidin-4-one |
| 2 | C5-Br | Sonogashira Coupling | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C | 6-(4-methylpiperazin-1-yl)-5-(phenylethynyl)-1H-pyrimidin-4-one |
| 1 | C6-Cl | Nucleophilic Aromatic Substitution (SNAr) | Benzylamine, Et₃N, EtOH, reflux | 6-(benzylamino)-5-bromo-1H-pyrimidin-4-one |
| 2 | C5-Br | Stille Coupling | (Tributylstannyl)thiophene, Pd(PPh₃)₄, LiCl, Toluene, 110 °C | 6-(benzylamino)-5-(thiophen-2-yl)-1H-pyrimidin-4-one |
Q & A
Q. What strategies mitigate side reactions during halogenation of pyrimidinones?
- Methodological Answer :
- Directed Ortho-Metalation : Use TMPMgCl·LiCl to regioselectively brominate C5 before chlorinating C6 .
- Protecting Groups : Temporarily block reactive NH sites with Boc or Fmoc.
- Kinetic Control : Low-temperature (−78°C) reactions minimize overhalogenation. Monitor with LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
